molecular formula C17H16N2O B3051293 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde CAS No. 327085-93-8

2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde

Cat. No.: B3051293
CAS No.: 327085-93-8
M. Wt: 264.32 g/mol
InChI Key: POCLJTHDOHYNBI-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde is a complex organic compound with the molecular formula C17H16N2O It is characterized by the presence of an indolizine ring system substituted with a pyridine moiety and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindolizine with 4-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carboxylic acid.

    Reduction: 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The indolizine ring system may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[2-(pyridin-3-yl)ethyl]indolizine-1-carbaldehyde
  • 2-Methyl-3-[2-(pyridin-2-yl)ethyl]indolizine-1-carbaldehyde
  • 2-Methyl-3-[2-(quinolin-4-yl)ethyl]indolizine-1-carbaldehyde

Uniqueness

2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde is unique due to the specific positioning of the pyridine moiety at the 4-position, which may confer distinct chemical and biological properties compared to its isomers and analogs. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-3-(2-pyridin-4-ylethyl)indolizine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13-15(12-20)17-4-2-3-11-19(17)16(13)6-5-14-7-9-18-10-8-14/h2-4,7-12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCLJTHDOHYNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366425
Record name 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327085-93-8
Record name 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde
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2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde
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2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde
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Reactant of Route 6
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